[(1R,2S)-2-(methylcarbamothioyl)-2-pyridin-3-ylcyclohexyl] benzoate
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Overview
Description
RP-66471 is a small molecule drug developed by SanofiThis compound has been studied for its potential therapeutic applications, particularly in the treatment of respiratory diseases such as asthma .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RP-66471 involves several steps, including the formation of the core structure and the introduction of functional groups. The exact synthetic route and reaction conditions are proprietary information held by Sanofi. general methods for synthesizing similar potassium channel openers involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of RP-66471 would likely involve large-scale chemical synthesis using high-performance liquid chromatography (HPLC) for purification. The process would be optimized for yield and purity, with stringent quality control measures in place to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
RP-66471 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of RP-66471 include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines, alcohols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a tool to study potassium channel function and regulation.
Biology: Investigated for its effects on cellular membrane potential and ion transport.
Medicine: Explored as a potential treatment for respiratory diseases such as asthma, due to its ability to open potassium channels and modulate cellular activity.
Industry: Potential applications in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
RP-66471 exerts its effects by targeting the voltage-gated potassium channel subunit Kv7.2. It acts as an agonist, binding to the channel and promoting its opening. This leads to an increase in potassium ion permeability, resulting in membrane depolarization and modulation of cellular activity. The specific molecular pathways involved include the regulation of mitochondrial membrane potential and mitochondrial respiration .
Comparison with Similar Compounds
Similar Compounds
Diazoxide: Another potassium channel opener, used primarily for its antihypertensive and antidiabetic effects.
Pinacidil: A potassium channel opener used to treat hypertension.
Minoxidil: Known for its use in treating hair loss, also acts as a potassium channel opener.
Uniqueness of RP-66471
RP-66471 is unique in its specific targeting of the Kv7.2 subunit, which distinguishes it from other potassium channel openers. Its ability to induce membrane depolarization without inhibiting mitochondrial respiration or uncoupling mitochondria sets it apart from other compounds in this class .
Properties
Molecular Formula |
C20H22N2O2S |
---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
[(1R,2S)-2-(methylcarbamothioyl)-2-pyridin-3-ylcyclohexyl] benzoate |
InChI |
InChI=1S/C20H22N2O2S/c1-21-19(25)20(16-10-7-13-22-14-16)12-6-5-11-17(20)24-18(23)15-8-3-2-4-9-15/h2-4,7-10,13-14,17H,5-6,11-12H2,1H3,(H,21,25)/t17-,20+/m1/s1 |
InChI Key |
UHXSGUDTSLFJNZ-XLIONFOSSA-N |
Isomeric SMILES |
CNC(=S)[C@@]1(CCCC[C@H]1OC(=O)C2=CC=CC=C2)C3=CN=CC=C3 |
Canonical SMILES |
CNC(=S)C1(CCCCC1OC(=O)C2=CC=CC=C2)C3=CN=CC=C3 |
Synonyms |
N-methyl-2-benzoyloxy-1-(3-pyridyl)cyclohexanecarbothioamide RP 66471 RP-66471 |
Origin of Product |
United States |
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